3-Iodo-2-methoxy-5-methylaniline
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Overview
Description
3-Iodo-2-methoxy-5-methylaniline is an organic compound with the molecular formula C8H10INO It is a derivative of aniline, featuring an iodine atom, a methoxy group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-methoxy-5-methylaniline typically involves the iodination of 2-methoxy-5-methylaniline. One common method is the Sandmeyer reaction, where the amino group of 2-methoxy-5-methylaniline is diazotized and then replaced with an iodine atom using potassium iodide and copper(I) iodide.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Sandmeyer reactions or other iodination techniques that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-2-methoxy-5-methylaniline can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed: The major products depend on the specific reaction and reagents used. For example, in a substitution reaction with sodium azide, the product would be 3-azido-2-methoxy-5-methylaniline.
Scientific Research Applications
3-Iodo-2-methoxy-5-methylaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Iodo-2-methoxy-5-methylaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom and methoxy group can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-Iodo-5-methylaniline: Lacks the methoxy group, which can affect its reactivity and applications.
3-Methoxy-5-methylaniline:
2-Iodo-5-methoxybenzenamine: Similar structure but different substitution pattern, leading to distinct reactivity.
Uniqueness: 3-Iodo-2-methoxy-5-methylaniline is unique due to the combination of the iodine atom, methoxy group, and methyl group on the benzene ring. This specific arrangement imparts unique chemical properties, making it valuable for specific synthetic and research applications.
Biological Activity
3-Iodo-2-methoxy-5-methylaniline is an organic compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including interaction studies, toxicological assessments, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound this compound can be described by its molecular formula C10H12NIO and features a methoxy group, an iodine atom, and a methyl group on the aromatic ring. Its structure is significant as it influences its reactivity and interaction with biological systems.
Biological Activity Overview
Research indicates that this compound interacts with various biological macromolecules, which can lead to significant biological effects. Here are some key findings:
1. Interaction with Biological Macromolecules:
Studies have shown that the compound can interact with proteins and nucleic acids, potentially leading to alterations in cellular functions. For instance, its ability to form hydrogen bonds and pi-stacking interactions enhances its binding affinity to target biomolecules.
2. Antimicrobial Activity:
Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
3. Toxicological Profile:
Toxicological assessments indicate that the compound may possess hepatotoxicity, particularly in occupational settings where exposure levels are high. Case studies have reported instances of poisoning due to ingestion, highlighting the need for careful handling .
Table 1: Summary of Biological Activities
Activity Type | Observation | Reference |
---|---|---|
Protein Interaction | Significant binding affinity observed | |
Antimicrobial | Effective against specific bacterial strains | |
Hepatotoxicity | Cases of poisoning reported |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study conducted on various bacterial strains, this compound demonstrated notable efficacy against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating a promising lead for further development in antimicrobial therapies.
Case Study 2: Toxicological Assessment
A cohort study involving workers exposed to dyes containing this compound revealed increased liver enzyme levels, suggesting potential hepatotoxic effects. This study underscores the importance of monitoring occupational exposure to this compound.
Research Findings
Recent research has focused on the synthesis and modification of this compound derivatives to enhance its biological activity while reducing toxicity. For example, modifications aimed at increasing solubility and bioavailability have shown promise in preclinical models .
Table 2: Modified Derivatives and Their Activities
Derivative Name | Modification | Activity Observed |
---|---|---|
Derivative A | Increased solubility | Enhanced antimicrobial activity |
Derivative B | Reduced toxicity | Lower hepatotoxicity |
Properties
Molecular Formula |
C8H10INO |
---|---|
Molecular Weight |
263.08 g/mol |
IUPAC Name |
3-iodo-2-methoxy-5-methylaniline |
InChI |
InChI=1S/C8H10INO/c1-5-3-6(9)8(11-2)7(10)4-5/h3-4H,10H2,1-2H3 |
InChI Key |
CJIQJXYUAJMNFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)I)OC)N |
Origin of Product |
United States |
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